An In-depth Technical Guide to 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione and its Therapeutic Potential
An In-depth Technical Guide to 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione and its Therapeutic Potential
This guide provides a comprehensive technical overview of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione, a molecule of significant interest in contemporary medicinal chemistry. We will delve into its synthesis, explore its profound biological activities with a focus on its anticancer properties, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical scaffold.
Introduction: A Scaffold of Promise
1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that marries two pharmacologically significant moieties: the 3,4,5-trimethoxyphenyl group and a maleimide (1H-pyrrole-2,5-dione) ring. The 3,4,5-trimethoxyphenyl fragment is a key feature of numerous natural and synthetic compounds with potent biological activities, most notably as inhibitors of tubulin polymerization.[1] This moiety is found in established anticancer agents like combretastatin A-4 and podophyllotoxin.[1]
The maleimide scaffold is a five-membered heterocyclic ring that is a cornerstone in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2] Its electrophilic nature allows for covalent interactions with biological nucleophiles, a property that can be harnessed for targeted drug design.[3] The conjugation of these two powerful pharmacophores in 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione creates a molecule with compelling potential for therapeutic intervention, particularly in oncology.
Synthesis and Characterization
The synthesis of N-aryl maleimides such as 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione is a well-established and efficient process.[4][5] The most common route involves a two-step procedure: the formation of an N-arylmaleamic acid intermediate followed by cyclodehydration.
General Synthetic Protocol
A typical synthesis begins with the acylation of 3,4,5-trimethoxyaniline with maleic anhydride.[5] This reaction is generally carried out in a suitable solvent like diethyl ether or toluene and proceeds readily to form the N-(3,4,5-trimethoxyphenyl)maleamic acid intermediate. The subsequent and final step is a cyclodehydration of the maleamic acid to yield the target maleimide.[4][5] This is commonly achieved by heating the intermediate in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.[4][5]
Experimental Protocol: Synthesis of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione
Step 1: Synthesis of N-(3,4,5-trimethoxyphenyl)maleamic acid
-
In a round-bottomed flask, dissolve 3,4,5-trimethoxyaniline in anhydrous diethyl ether.
-
Add a stoichiometric equivalent of maleic anhydride to the solution.
-
Stir the reaction mixture at room temperature. The N-arylmaleamic acid intermediate will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
Step 2: Cyclodehydration to 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione
-
In a fume hood, combine the dried N-(3,4,5-trimethoxyphenyl)maleamic acid with anhydrous sodium acetate in a round-bottomed flask.[4]
-
Add an excess of acetic anhydride to the flask.[4]
-
Fit the flask with a condenser and heat the mixture with stirring, for instance, in an oil bath at 100°C for approximately 45 minutes.[4]
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
Structural Characterization
The identity and purity of the synthesized 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione should be confirmed using standard analytical techniques:[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic peaks for the aromatic protons of the trimethoxyphenyl ring, the vinyl protons of the maleimide ring, and the methoxy groups should be present at their expected chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups of the imide and the C-O stretching of the methoxy groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
Biological Activity and Mechanism of Action
The primary biological activity of interest for 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives is their potent anticancer effect. This activity is predominantly attributed to their ability to interfere with microtubule dynamics.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[6][7] They are dynamic polymers of α- and β-tubulin heterodimers.[6] Many successful anticancer drugs, known as microtubule-targeting agents (MTAs), function by disrupting this dynamic equilibrium.[7][8][9]
Compounds bearing the 3,4,5-trimethoxyphenyl moiety are well-documented inhibitors of tubulin polymerization.[8][10][11][12] They typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[10][13] This disruption of microtubule formation leads to a cascade of cellular events culminating in cell death.
Cell Cycle Arrest and Apoptosis
By inhibiting tubulin polymerization, 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione and its analogs effectively halt the cell cycle in the G2/M phase.[6][8][14][15] During mitosis, microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells.[6][8] The absence of a functional mitotic spindle due to tubulin polymerization inhibition activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[14][15]
This sustained arrest at the G2/M checkpoint ultimately triggers the intrinsic apoptotic pathway.[6][8][15] The cell undergoes programmed cell death, characterized by membrane blebbing, chromatin condensation, and DNA fragmentation. This targeted induction of apoptosis in rapidly dividing cancer cells is the cornerstone of the therapeutic potential of this class of compounds.
Caption: Mechanism of action of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione.
In Vitro Antiproliferative Activity
The cytotoxic effects of this class of compounds have been demonstrated across a range of human cancer cell lines. The potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 | [6][8] |
| MDA-MB-231 (Breast) | 1.61 | [6][8] | |
| A549 (Lung) | 6.30 | [6][8] | |
| HeLa (Cervical) | 6.10 | [6][8] | |
| 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles | Various | 0.037 - 0.20 | [13] |
| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | MCF-7 (Breast) | 0.39 | [14] |
| MDA-MB-231 (Breast) | 0.77 | [14] |
Note: The table presents data for derivatives containing the 1-(3,4,5-trimethoxyphenyl) moiety to illustrate the general potency of this pharmacophore.
Structure-Activity Relationship (SAR) Insights
While data specifically on 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione is limited, studies on related structures provide valuable insights into the structure-activity relationships:
-
The 3,4,5-trimethoxyphenyl Ring: This moiety is considered essential for high antiproliferative activity and tubulin polymerization inhibition.[1] Its presence is a common feature in many potent tubulin inhibitors.
-
The N-Aryl Substituent: The nature of the aromatic system attached to the maleimide nitrogen can significantly influence activity. Modifications to this part of the molecule can be explored to optimize potency, selectivity, and pharmacokinetic properties.
-
Substitution on the Maleimide Ring: The pyrrole-2,5-dione ring itself can be substituted. For example, the introduction of substituents at the 3 and 4 positions of the pyrrole ring has been shown to modulate biological activity in related compounds.[16][17]
Caption: Key areas for structure-activity relationship (SAR) studies.
Potential Therapeutic Applications and Future Directions
The primary therapeutic application for 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives lies in the field of oncology. Their ability to inhibit tubulin polymerization makes them promising candidates for the development of new anticancer agents, potentially overcoming some of the limitations of existing microtubule-targeting drugs, such as drug resistance and toxicity.[18]
Beyond cancer, the maleimide scaffold has been explored for other therapeutic indications. For instance, certain 1H-pyrrole-2,5-dione derivatives have been investigated as cholesterol absorption inhibitors, suggesting a potential role in managing hyperlipidemia and atherosclerosis.[19]
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a library of derivatives to improve potency, selectivity, and drug-like properties.
-
In Vivo Efficacy: Assessing the antitumor activity of lead compounds in animal models of cancer.[6][8][15]
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of promising candidates.
-
Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold in other diseases where cell proliferation or microtubule function is dysregulated.
Key Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Caption: A typical experimental workflow for evaluating novel anticancer compounds.
Conclusion
1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione represents a promising chemical scaffold for the development of novel therapeutic agents. Its rational design, which combines the tubulin-targeting 3,4,5-trimethoxyphenyl moiety with the versatile maleimide ring, provides a strong foundation for the discovery of potent anticancer drugs. The insights and protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Through rigorous evaluation and optimization, compounds derived from this scaffold have the potential to make a significant impact on the treatment of cancer and other diseases.
References
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.
- 1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2025). PubMed.
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025).
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflamm
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024). RSC Publishing.
- Synthesis of N-arylmaleimides. (2016).
- Profile and molecular modeling of 3-(indole-3-yl)-4-(3,4,5-trimethoxyphenyl)-1 H-pyrrole-2,5-dione (1) as a highly selective VEGF-R2/3 inhibitor. (2006). PubMed.
-
Synthesis of Maleimide Derivatives and Benzo[8][20]oxetane Derivatives: a Modification Method of Amine-Containing Pharmaceuticals. (2025). ACS Publications.
- Design, synthesis and bioevaluation of 6-aryl-1-(3,4,5-trimethoxyphenyl)
- Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymeriz
- Antitubulin agents for the treatment of cancer – a medicinal chemistry upd
- Biological activity of novel pyrrole-2,5-dione deriv
- minimizing cytotoxicity of 1H-pyrrole-2,5-dione derivatives in non-cancerous cells. (2025). Benchchem.
- Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (2025). MDPI.
- Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives. (n.d.).
- 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. (2022).
- Fighting tubulin-targeting anticancer drug toxicity and resistance in. (n.d.).
- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (n.d.).
- Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjug
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
Sources
- 1. Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and bioevaluation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profile and molecular modeling of 3-(indole-3-yl)-4-(3,4,5-trimethoxyphenyl)-1 H-pyrrole-2,5-dione (1) as a highly selective VEGF-R2/3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. erc.bioscientifica.com [erc.bioscientifica.com]
- 19. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
